![molecular formula C24H20F3N3O3 B5028288 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5028288.png)
1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine, also known as BCTP, is a small molecule antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized by researchers at Eli Lilly and Company in the early 2000s and has since been used in various scientific research applications.
作用機序
1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine acts as a competitive antagonist of mGluR1, which is a G protein-coupled receptor that is widely expressed in the central nervous system. When activated by glutamate, mGluR1 can modulate neuronal excitability and synaptic plasticity. By blocking the activation of mGluR1, 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can reduce the downstream signaling pathways and alter the physiological responses mediated by this receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine are mainly related to the inhibition of mGluR1 signaling. For example, 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can reduce the release of neurotransmitters such as glutamate and GABA in certain brain regions (Neugebauer et al., 2014). It can also modulate the activity of ion channels and alter the membrane potential of neurons (Kufahl et al., 2011). These effects can lead to changes in synaptic plasticity, neuronal excitability, and behavior.
実験室実験の利点と制限
One advantage of using 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its high selectivity and potency for mGluR1. This allows researchers to specifically target this receptor without affecting other glutamate receptors or non-glutamatergic signaling pathways. However, one limitation of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is its relatively short half-life and poor solubility in aqueous solutions, which may require the use of specialized delivery methods or formulations.
将来の方向性
There are several future directions for the use of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in scientific research. One potential application is in the development of novel therapies for neurological and psychiatric disorders that involve mGluR1 dysfunction, such as schizophrenia, depression, and anxiety disorders. Another direction is to investigate the role of mGluR1 in other physiological systems, such as the immune system and the cardiovascular system. Finally, the development of more potent and selective mGluR1 antagonists based on the structure of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine may lead to new insights into the function of this receptor and its potential as a therapeutic target.
Conclusion:
In conclusion, 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a small molecule antagonist of mGluR1 that has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes. Its mechanism of action involves the inhibition of mGluR1 signaling, which can lead to changes in synaptic plasticity, neuronal excitability, and behavior. Although 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has some advantages and limitations for lab experiments, it remains a valuable tool for investigating the function of mGluR1 and its potential as a therapeutic target.
合成法
The synthesis of 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves several steps, including the preparation of intermediate compounds and the use of various reagents and solvents. The detailed procedure is beyond the scope of this paper, but it can be found in the original research article by Monn et al. (2007).
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, 1-(4-biphenylylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been shown to attenuate pain-related behaviors in animal models of chronic pain (Neugebauer et al., 2014). It has also been used to investigate the involvement of mGluR1 in drug addiction and withdrawal (Kufahl et al., 2011).
特性
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O3/c25-24(26,27)20-10-11-21(22(16-20)30(32)33)28-12-14-29(15-13-28)23(31)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDREPAKMYUMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


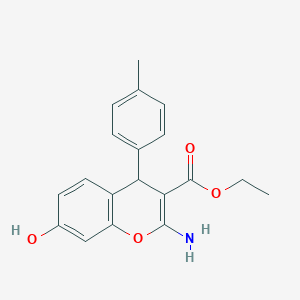
![1-(3,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5028232.png)
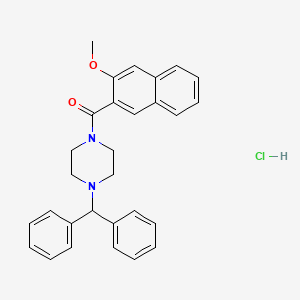
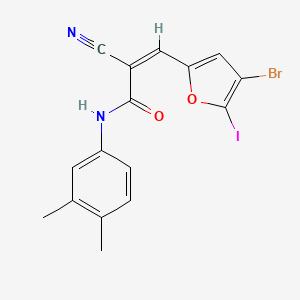
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
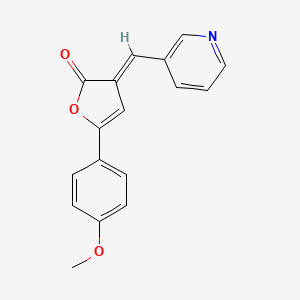
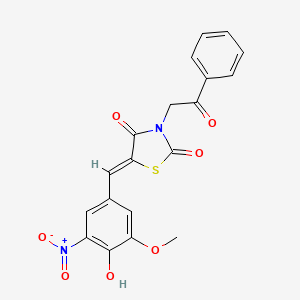
![3-allyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028269.png)
![2-iodo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5028281.png)
![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![N,3,5-trimethyl-N-[(5-methyl-2-furyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5028286.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5028297.png)